molecular formula C7H8N4 B2709095 2-(2-Azidoethyl)pyridine CAS No. 856849-81-5

2-(2-Azidoethyl)pyridine

Cat. No.: B2709095
CAS No.: 856849-81-5
M. Wt: 148.169
InChI Key: MLJGQLXCBSJIIO-UHFFFAOYSA-N
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Description

2-(2-Azidoethyl)pyridine is an organic compound that belongs to the class of azido compounds, which are characterized by the presence of an azide group (-N₃). This compound features a pyridine ring substituted with a 2-azidoethyl group. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom, which imparts unique chemical properties to the compound. The azide group is known for its high reactivity, making this compound a valuable intermediate in various chemical reactions and applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Azidoethyl)pyridine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-(2-bromoethyl)pyridine with sodium azide (NaN₃) in an appropriate solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process. The general reaction scheme is as follows:

2-(2-Bromoethyl)pyridine+NaN3This compound+NaBr\text{2-(2-Bromoethyl)pyridine} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} 2-(2-Bromoethyl)pyridine+NaN3​→this compound+NaBr

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of azide compounds due to their potential explosiveness. Industrial setups often include safety measures such as controlled temperature and pressure conditions, as well as the use of inert atmospheres to prevent unwanted side reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-Azidoethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups through reactions with nucleophiles or electrophiles.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).

    Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide (NaN₃) in DMF or DMSO.

    Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

    Cycloaddition: Alkynes in the presence of a copper(I) catalyst (Cu(I)).

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: 2-(2-Aminoethyl)pyridine.

    Cycloaddition: 1,2,3-Triazole derivatives.

Scientific Research Applications

2-(2-Azidoethyl)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in bioconjugation techniques, such as click chemistry, to label biomolecules for imaging and diagnostic purposes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.

Comparison with Similar Compounds

2-(2-Azidoethyl)pyridine can be compared with other azido-substituted pyridine derivatives, such as:

    2-Azidopyridine: Lacks the ethyl spacer between the azide group and the pyridine ring, leading to different reactivity and applications.

    4-(2-Azidoethyl)pyridine: The azide group is positioned at the 4-position of the pyridine ring, which can influence the compound’s chemical properties and reactivity.

The uniqueness of this compound lies in the presence of the ethyl spacer, which provides flexibility in its chemical reactions and applications. This structural feature allows for a broader range of modifications and functionalizations compared to other azido-substituted pyridines.

Properties

IUPAC Name

2-(2-azidoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c8-11-10-6-4-7-3-1-2-5-9-7/h1-3,5H,4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLJGQLXCBSJIIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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